molecular formula C12H14ClF4NO B13721438 4-(3-Fluoro-4-(trifluoromethoxy)phenyl)piperidine hydrochloride

4-(3-Fluoro-4-(trifluoromethoxy)phenyl)piperidine hydrochloride

Cat. No.: B13721438
M. Wt: 299.69 g/mol
InChI Key: GTYRHKXVXFCHHM-UHFFFAOYSA-N
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Description

4-(3-Fluoro-4-(trifluoromethoxy)phenyl)piperidine hydrochloride is a chemical compound with the molecular formula C12H14ClF4NO It is a piperidine derivative that features a trifluoromethoxy group and a fluorine atom on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Fluoro-4-(trifluoromethoxy)phenyl)piperidine hydrochloride typically involves the reaction of 4-(trifluoromethoxy)aniline with piperidine under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(3-Fluoro-4-(trifluoromethoxy)phenyl)piperidine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine or trifluoromethoxy groups can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the corresponding alcohols or amines.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

4-(3-Fluoro-4-(trifluoromethoxy)phenyl)piperidine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(3-Fluoro-4-(trifluoromethoxy)phenyl)piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific enzymes involved in metabolic pathways, thereby altering cellular processes.

Comparison with Similar Compounds

4-(3-Fluoro-4-(trifluoromethoxy)phenyl)piperidine hydrochloride can be compared with other similar compounds, such as:

  • 4-(4-(Trifluoromethoxy)phenyl)piperidine hydrochloride
  • 4-(3-Fluorophenoxy)piperidine hydrochloride
  • 4-(4-Fluoro-3-(trifluoromethyl)phenoxy)piperidine

These compounds share structural similarities but differ in the position and nature of substituents on the phenyl ring

Properties

Molecular Formula

C12H14ClF4NO

Molecular Weight

299.69 g/mol

IUPAC Name

4-[3-fluoro-4-(trifluoromethoxy)phenyl]piperidine;hydrochloride

InChI

InChI=1S/C12H13F4NO.ClH/c13-10-7-9(8-3-5-17-6-4-8)1-2-11(10)18-12(14,15)16;/h1-2,7-8,17H,3-6H2;1H

InChI Key

GTYRHKXVXFCHHM-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=CC(=C(C=C2)OC(F)(F)F)F.Cl

Origin of Product

United States

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